molecular formula C20H14O2 B12787205 Benz(a)anthracene-1,4-dione, 7,12-dimethyl- CAS No. 71964-73-3

Benz(a)anthracene-1,4-dione, 7,12-dimethyl-

Cat. No.: B12787205
CAS No.: 71964-73-3
M. Wt: 286.3 g/mol
InChI Key: KMZNJHZZPXJOPL-UHFFFAOYSA-N
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Description

Benz(a)anthracene-1,4-dione, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16O2. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 7 and 12 positions and a quinone structure at the 1 and 4 positions. This compound is known for its significant biological activity and is often studied for its carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benz(a)anthracene-1,4-dione, 7,12-dimethyl- can be synthesized through various organic reactions. One common method involves the oxidation of 7,12-dimethylbenz(a)anthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous purification steps, including distillation and crystallization, to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-1,4-dione, 7,12-dimethyl- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Benz(a)anthracene-1,4-dione, 7,12-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Benz(a)anthracene-1,4-dione, 7,12-dimethyl- exerts its effects involves its interaction with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially causing cancer. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracene-1,4-dione, 7,12-dimethyl- is unique due to its specific substitution pattern and quinone structure, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

71964-73-3

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

7,12-dimethylbenzo[a]anthracene-1,4-dione

InChI

InChI=1S/C20H14O2/c1-11-13-5-3-4-6-14(13)12(2)19-15(11)7-8-16-17(21)9-10-18(22)20(16)19/h3-10H,1-2H3

InChI Key

KMZNJHZZPXJOPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(=O)C=CC3=O

Origin of Product

United States

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